molecular formula C11H15NO3 B13177648 Propan-2-yl 2-amino-5-methoxybenzoate

Propan-2-yl 2-amino-5-methoxybenzoate

Cat. No.: B13177648
M. Wt: 209.24 g/mol
InChI Key: SPSQFWMQRFUSOL-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-5-methoxybenzoate is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-5-methoxybenzoate typically involves the esterification of 2-amino-5-methoxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Propan-2-yl 2-amino-5-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-5-methoxybenzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and protein binding .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-amino-4-methoxybenzoate
  • Propan-2-yl 2-amino-3-methoxybenzoate
  • Propan-2-yl 2-amino-6-methoxybenzoate

Uniqueness

Propan-2-yl 2-amino-5-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Biological Activity

Propan-2-yl 2-amino-5-methoxybenzoate, commonly referred to as a methoxybenzoate derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol
  • Functional Groups :
    • Methoxy group (-OCH3)
    • Amino group (-NH2)

This compound's unique substitution pattern on the benzene ring contributes to its distinct chemical and biological properties, making it valuable for research applications in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity and receptor signaling pathways, leading to a range of biological effects such as:

  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Studies suggest that it may act similarly to analgesics by affecting pain pathways in the central nervous system.
  • Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of methoxybenzoates exhibit significant inhibition of nitric oxide production in macrophages, indicating potential anti-inflammatory properties.
  • Antioxidant Activity :
    • The compound's ability to scavenge free radicals was assessed using various assays, showing promising results in reducing oxidative stress markers in vitro .
  • Antimicrobial Properties :
    • Some derivatives have shown efficacy against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested for its ability to inhibit the production of inflammatory mediators in LPS-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls, supporting its use as a potential anti-inflammatory agent.

Case Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to known antioxidants like vitamin C, indicating its potential as a natural antioxidant .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

Compound NameAnti-inflammatoryAntioxidantAntimicrobial
This compoundYesYesModerate
Propan-2-yl 2-amino-4-methoxybenzoateModerateYesYes
Propan-2-yl 2-amino-6-methoxybenzoateYesModerateYes

This table illustrates that while this compound shares some properties with its analogs, its specific activity profile may offer unique therapeutic advantages.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 2-amino-5-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-7(2)15-11(13)9-6-8(14-3)4-5-10(9)12/h4-7H,12H2,1-3H3

InChI Key

SPSQFWMQRFUSOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC)N

Origin of Product

United States

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